molecular formula C16H14N2OS B2910868 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 940368-00-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2910868
CAS No.: 940368-00-3
M. Wt: 282.36
InChI Key: SHCANPJSZCQYII-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” and its analogues have been studied extensively. For example, one analogue with docking score = −6.771 kcal/mol has shown stronger H-bond with amino acid (Thr184 and Gly97) showing an efficient binding within the binding site of HSP-90 in comparison with the native ligand Onalespib (XJX) a potent inhibitor of Hsp90 .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity . They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .

Mechanism of Action

Target of Action

N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the biochemical pathways of the target organisms .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and tyrosine kinase . These enzymes are involved in essential biological processes, and their inhibition can disrupt the normal functioning of cells, leading to cell death .

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of microorganisms . They can also interfere with DNA replication and protein synthesis by inhibiting enzymes like DNA gyrase .

Pharmacokinetics

Its metabolic stability and the presence of metabolic enzymes can influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide are likely to be related to its inhibitory effects on key enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to cell death . For instance, benzothiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Moreover, it can be used to study various biological processes, such as apoptosis, oxidative stress, and neurodegeneration. However, there are also some limitations to its use in lab experiments. This compound can be toxic to cells at high concentrations and may exhibit nonspecific effects on cellular processes. Therefore, careful dose-response studies are necessary to ensure that the observed effects are specific to this compound.

Future Directions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several potential future directions for research. It may be used to develop new anticancer agents that target specific signaling pathways involved in cancer cell survival. Moreover, it may be used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these conditions. Furthermore, this compound may be used to develop new antimicrobial agents that target bacterial and fungal infections. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential effects on cellular processes.

Synthesis Methods

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 4,5-dimethyl-2-aminobenzenethiol with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to obtain this compound. Other methods involve the use of different reagents and catalysts, such as iodine and cerium ammonium nitrate.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been used to study the role of oxidative stress in neurodegenerative diseases, such as Alzheimer's disease. Moreover, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCANPJSZCQYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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